

Application Notes and Protocols for the Synthesis of 3,5-Diacetamidobenzoic Acid

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Compound of Interest

Compound Name: *3,5-Diacetamidobenzoic acid*

Cat. No.: *B1215665*

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Introduction

3,5-Diacetamidobenzoic acid is a crucial intermediate in organic and medicinal chemistry. Its structure, featuring a central benzene ring with a carboxylic acid and two acetamido groups, makes it a valuable trifunctional building block for synthesizing more complex molecules.^[1] A primary application of this compound is as a key precursor in the preparation of iodinated X-ray contrast agents, such as Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid).^{[1][2]} The acetylation of the amino groups in its precursor, 3,5-diaminobenzoic acid, is a critical step that enhances the stability of the final contrast agent molecule.^[1] This document provides a detailed experimental protocol for the synthesis of **3,5-Diacetamidobenzoic acid** via the diacetylation of 3,5-diaminobenzoic acid.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference and comparison.

| Property | 3,5-Diaminobenzoic Acid (Starting Material) | 3,5-Diacetamidobenzoic Acid (Product) |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₈ N ₂ O ₂ | C ₁₁ H ₁₂ N ₂ O ₄ |
| Molecular Weight | 152.15 g/mol [3][4] | 236.22 g/mol [5][6] |
| CAS Number | 535-87-5[3][7] | 7743-39-7[5][6] |
| Appearance | White to grey powder[8] | Off-white to pale yellow powder[2] |
| Melting Point | 235-238 °C (decomposes)[7] [8][9] | Not specified in search results |

Experimental Protocol

This protocol details the synthesis of **3,5-Diacetamidobenzoic acid** through the acetylation of 3,5-diaminobenzoic acid using acetic anhydride.[2]

Materials:

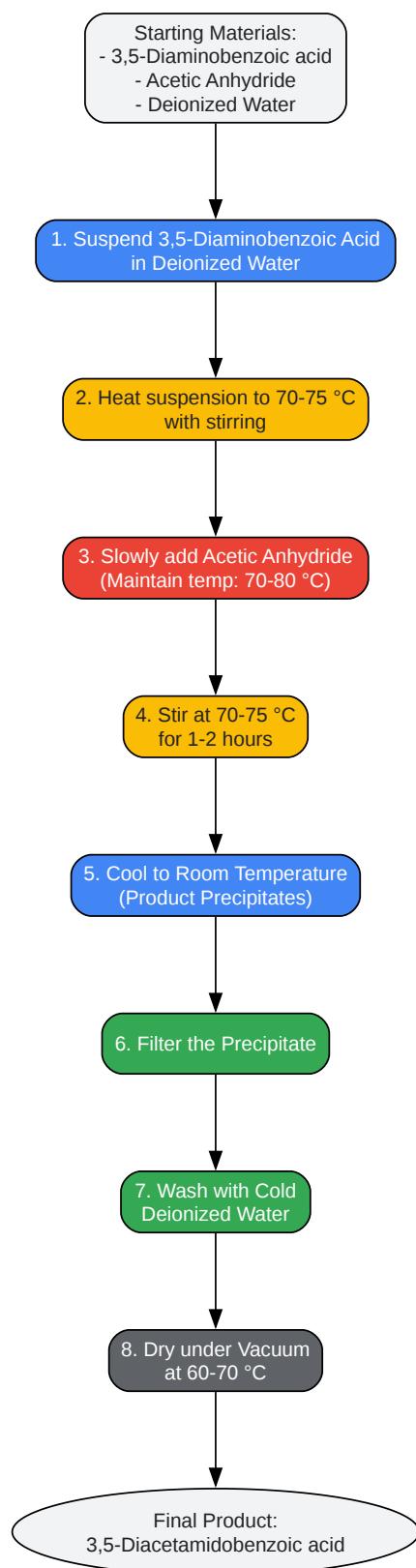
- 3,5-Diaminobenzoic acid
- Acetic anhydride
- Deionized water
- Standard laboratory glassware (reaction vessel, condenser, etc.)
- Stirrer (e.g., magnetic stir plate and stir bar)
- Thermometer
- Heating mantle or oil bath
- Filtration apparatus (e.g., Büchner funnel and flask)
- Vacuum oven

Procedure:

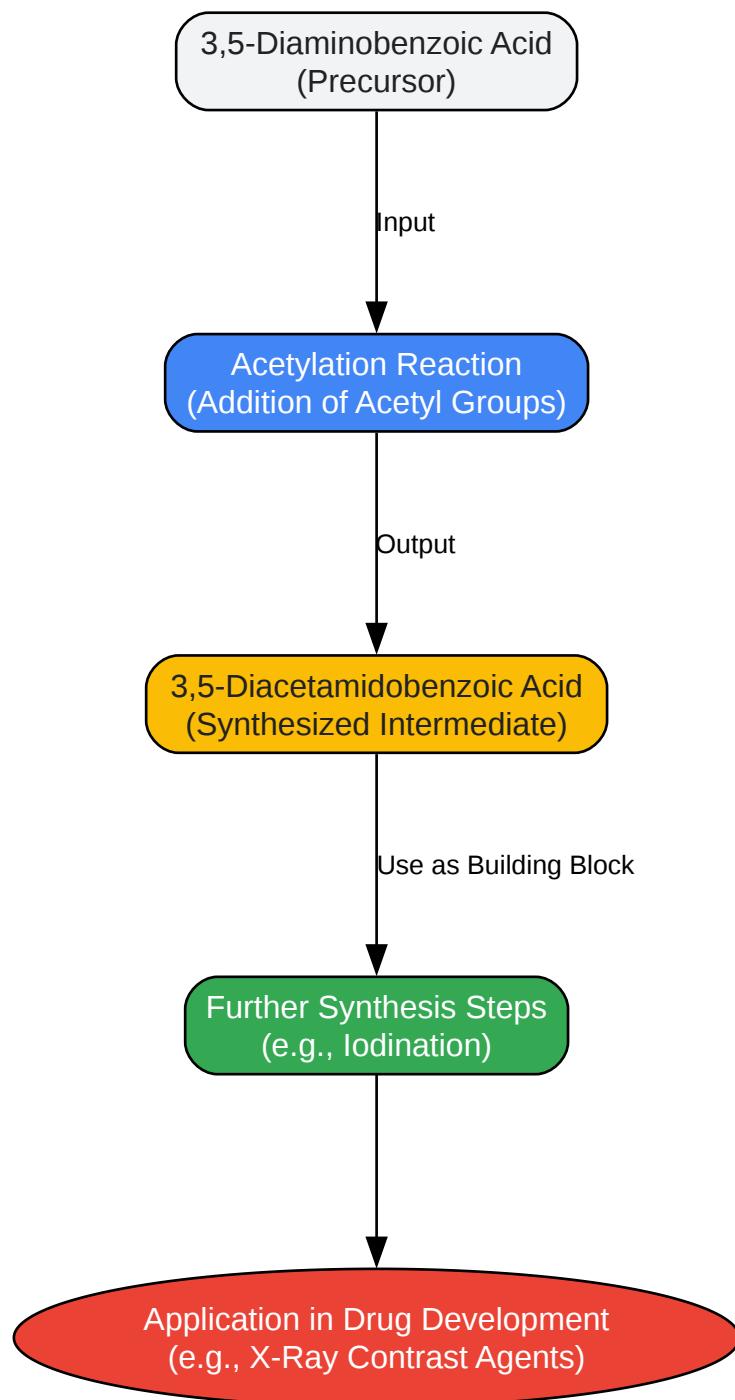
- Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, suspend 3,5-diaminobenzoic acid in deionized water.[2]
- Heating: Begin stirring the suspension and heat it to a temperature of 70-75 °C.[2]
- Addition of Acetic Anhydride: Once the desired temperature is reached, slowly add acetic anhydride to the heated suspension. An exothermic reaction will occur.[2] It is crucial to control the addition rate to maintain the reaction temperature between 70-80 °C.[2]
- Reaction: After the complete addition of acetic anhydride, continue stirring the mixture at 70-75 °C for an additional 1-2 hours to ensure the reaction proceeds to completion.[2]
- Precipitation and Cooling: Cool the reaction mixture to room temperature. The product, **3,5-diacetamidobenzoic acid**, will precipitate out of the solution as it cools.[2]
- Isolation: Filter the precipitate using a Büchner funnel.[2]
- Washing: Wash the collected solid with cold deionized water to remove any water-soluble impurities.[2]
- Drying: Dry the final product under vacuum at 60-70 °C until a constant weight is achieved. [2]
- Analysis: The purity of the synthesized **3,5-diacetamidobenzoic acid** can be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR).[2][5] The ¹H NMR spectrum is expected to show a characteristic singlet for the six protons of the two acetamido (-NHCOCH₃) groups.[5]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis.

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Caption: Experimental workflow for the synthesis of **3,5-Diacetamidobenzoic acid**.



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Caption: Logical relationship of synthesis and application in drug development.

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